molecular formula C5H13N3O4Si B14285020 N-nitro-N-(2-trimethylsilylethyl)nitramide CAS No. 136398-41-9

N-nitro-N-(2-trimethylsilylethyl)nitramide

Katalognummer: B14285020
CAS-Nummer: 136398-41-9
Molekulargewicht: 207.26 g/mol
InChI-Schlüssel: GMAULXQGXMCZTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-nitro-N-(2-trimethylsilylethyl)nitramide is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of nitro and trimethylsilylethyl groups, which contribute to its reactivity and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-nitro-N-(2-trimethylsilylethyl)nitramide typically involves the nitration of ethanamine derivatives. One common method includes the reaction of ethanamine with nitro compounds under controlled conditions to introduce the nitro group . The reaction is usually carried out in the presence of a solvent such as acetonitrile and requires careful temperature control to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of advanced purification techniques, such as chromatography, is essential to isolate the compound from by-products and impurities .

Analyse Chemischer Reaktionen

Types of Reactions

N-nitro-N-(2-trimethylsilylethyl)nitramide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents such as potassium permanganate for oxidation. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of this compound can yield amines, while oxidation can produce various nitro derivatives .

Wissenschaftliche Forschungsanwendungen

N-nitro-N-(2-trimethylsilylethyl)nitramide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-nitro-N-(2-trimethylsilylethyl)nitramide involves its interaction with molecular targets through its nitro and trimethylsilylethyl groups. These interactions can lead to various chemical transformations, depending on the specific pathways and conditions involved. The compound’s reactivity is influenced by the presence of electron-withdrawing nitro groups and electron-donating trimethylsilylethyl groups, which affect its overall stability and reactivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-nitro-N-(2-trimethylsilylethyl)nitramide is unique due to the presence of both nitro and trimethylsilylethyl groups, which confer distinct reactivity and stability properties. This makes it a valuable compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

136398-41-9

Molekularformel

C5H13N3O4Si

Molekulargewicht

207.26 g/mol

IUPAC-Name

N-nitro-N-(2-trimethylsilylethyl)nitramide

InChI

InChI=1S/C5H13N3O4Si/c1-13(2,3)5-4-6(7(9)10)8(11)12/h4-5H2,1-3H3

InChI-Schlüssel

GMAULXQGXMCZTC-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C)CCN([N+](=O)[O-])[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.